

Application Notes and Protocols: AZ-PFKFB3-67 Quarterhydrate

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: AZ-PFKFB3-67 quarterhydrate

Cat. No.: B15577158

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ-PFKFB3-67 quarterhydrate is a potent and selective inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3).[1][2] PFKFB3 is a key regulatory enzyme in glycolysis, a metabolic pathway often upregulated in various diseases, including cancer. By catalyzing the synthesis of fructose-2,6-bisphosphate, a potent allosteric activator of phosphofructokinase-1 (PFK-1), PFKFB3 plays a crucial role in controlling glycolytic flux.[3][4] Inhibition of PFKFB3 with AZ-PFKFB3-67 offers a valuable tool for investigating the role of glycolysis in cellular processes and for exploring potential therapeutic strategies targeting metabolic pathways.

These application notes provide detailed information on the solubility of **AZ-PFKFB3-67 quarterhydrate**, protocols for its preparation and use in in-vitro experiments, and an overview of the PFKFB3 signaling pathway.

Data Presentation Solubility of AZ-PFKFB3-67 Quarterhydrate

The solubility of **AZ-PFKFB3-67 quarterhydrate** in commonly used laboratory solvents is summarized below. It is crucial to note that solubility can be influenced by factors such as temperature, pH, and the purity of the compound and solvents.

Solvent	Maximum Concentration (mM)	Maximum Concentration (mg/mL)
DMSO	100	45.55
Ethanol	100	45.55

Data sourced from Tocris Bioscience.[1] The molecular weight of AZ PFKFB3 67 is 455.51 g/mol .

Inhibitory Activity of AZ-PFKFB3-67

Target	IC50 (nM)
PFKFB3	11
PFKFB2	159
PFKFB1	1130

Data sourced from MedchemExpress and Tocris Bioscience.[1][2]

Experimental Protocols Protocol 1: Preparation of Stock Solutions

This protocol outlines the steps for preparing high-concentration stock solutions of **AZ-PFKFB3-67 quarterhydrate** for in-vitro use.

Materials:

- AZ-PFKFB3-67 quarterhydrate powder
- Anhydrous Dimethyl Sulfoxide (DMSO) or 100% Ethanol
- Sterile, nuclease-free microcentrifuge tubes
- · Vortex mixer
- Calibrated pipettes

Procedure:

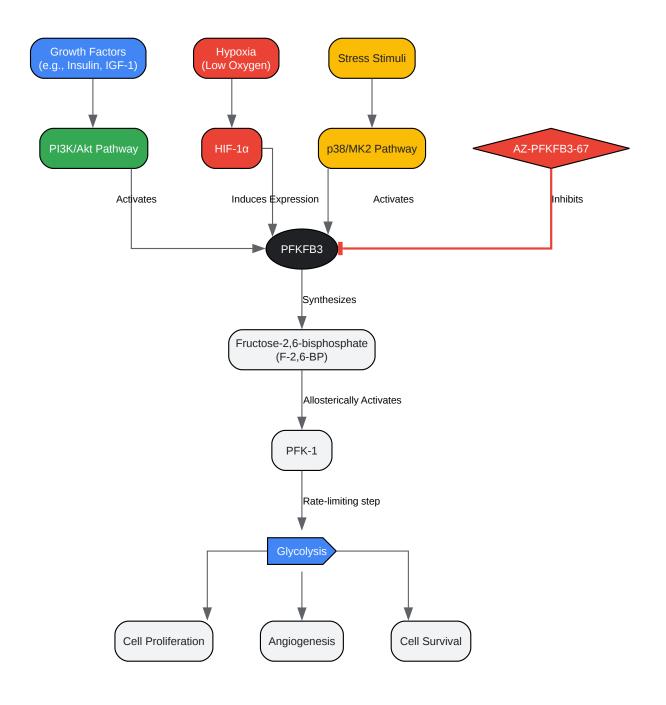
- Determine the required volume of solvent: Based on the mass of the compound and the desired stock concentration, calculate the required volume of solvent. For example, to prepare a 10 mM stock solution from 1 mg of AZ-PFKFB3-67 (MW: 455.51), you would need 219.5 μL of solvent.
- Dissolution: Add the calculated volume of DMSO or ethanol to the vial containing the AZ-PFKFB3-67 quarterhydrate powder.
- Vortexing: Cap the vial securely and vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) can be used to aid dissolution if necessary.
- Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the stock solutions at -20°C for short-term storage or -80°C for long-term storage, protected from light.

Protocol 2: In-Vitro Cell-Based Assay Workflow

This protocol provides a general workflow for utilizing AZ-PFKFB3-67 in a cell-based assay to assess its effect on a specific cellular function, such as proliferation or viability.

Materials:

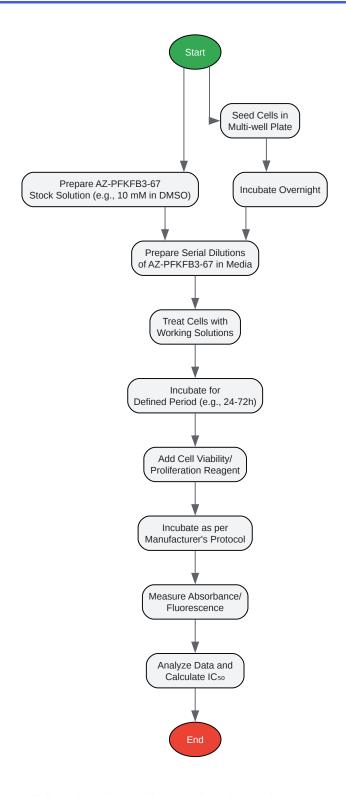
- Cultured cells of interest
- · Complete cell culture medium
- AZ-PFKFB3-67 stock solution (prepared as in Protocol 1)
- Multi-well cell culture plates (e.g., 96-well)
- Phosphate-buffered saline (PBS)
- Cell viability or proliferation assay reagent (e.g., MTT, PrestoBlue)
- Plate reader



Procedure:

- Cell Seeding: Seed the cells in a multi-well plate at a predetermined density and allow them to adhere and grow overnight under standard culture conditions.
- Preparation of Working Solutions: Prepare serial dilutions of the AZ-PFKFB3-67 stock solution in complete cell culture medium to achieve the desired final concentrations for treatment. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a level that affects cell viability (typically <0.5%).
- Cell Treatment: Remove the old medium from the wells and replace it with the medium containing the various concentrations of AZ-PFKFB3-67. Include appropriate controls, such as a vehicle control (medium with the same concentration of solvent) and an untreated control.
- Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
- Assessment of Cellular Response: Following incubation, assess the cellular response using a suitable assay. For example, for a cell viability assay, add the assay reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
- Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
- Data Analysis: Calculate the percentage of cell viability or inhibition for each concentration of AZ-PFKFB3-67 relative to the controls.

Visualizations PFKFB3 Signaling Pathway



Click to download full resolution via product page

Caption: PFKFB3 Signaling Pathway and Point of Inhibition by AZ-PFKFB3-67.

Experimental Workflow for In-Vitro Inhibition Assay

Click to download full resolution via product page

Caption: General experimental workflow for an in-vitro cell-based inhibition assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. AZ PFKFB3 67 | PFKFB3 | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A high-throughput screening campaign against PFKFB3 identified potential inhibitors with novel scaffolds PMC [pmc.ncbi.nlm.nih.gov]
- 4. The PFKFB3 Inhibitor AZ67 Inhibits Angiogenesis Independently of Glycolysis Inhibition -PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: AZ-PFKFB3-67
 Quarterhydrate]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b15577158#az-pfkfb3-67-quarterhydrate-solubility-in-dmso-and-ethanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com